molecular formula C20H17F3N4S B2553861 N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline CAS No. 477866-49-2

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Cat. No.: B2553861
CAS No.: 477866-49-2
M. Wt: 402.44
InChI Key: HLRFSFVBUACJMT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique molecular structure. The inclusion of a triazine ring, a benzylsulfanyl group, and a trifluoromethyl group makes it an intriguing subject for chemical research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline can be achieved through a multi-step organic synthesis process. Commonly, this involves the initial preparation of the triazine ring followed by subsequent functionalization to introduce the benzylsulfanyl and trifluoromethyl groups. Key reaction conditions include controlled temperature and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production typically scales up these lab-based synthetic routes, often utilizing automated processes and continuous flow techniques to increase efficiency. Solvent selection, catalyst optimization, and stringent purification methods are paramount to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen can alter the sulfanyl group.

  • Reduction: Can be applied to reduce any potential oxo compounds.

  • Substitution: The vinyl and triazine rings can be targeted for substitution reactions.

Common Reagents and Conditions

Typical reagents might include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Conditions vary but often involve specific pH levels, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Oxidation and reduction reactions will result in changes to the benzylsulfanyl group, potentially converting it into sulfoxides or sulfones. Substitution reactions might introduce halogens or other functional groups into the triazine or vinyl positions.

Scientific Research Applications

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has a wide range of applications:

  • Chemistry: : Used as a building block for more complex molecules and in studying reaction mechanisms.

  • Biology: : Potential application in enzyme inhibition studies due to its unique functional groups.

  • Medicine

Properties

IUPAC Name

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRFSFVBUACJMT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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